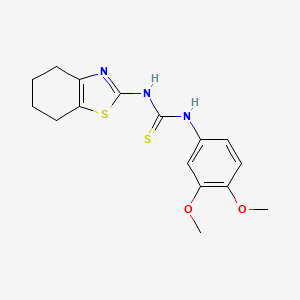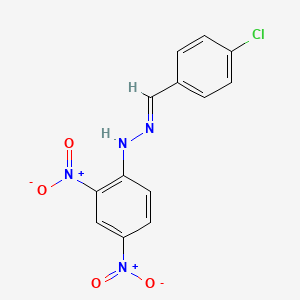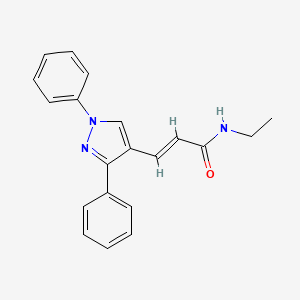
3-(6-chloro-1,3-benzodioxol-5-yl)-2-(phenylsulfonyl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-chloro-1,3-benzodioxol-5-yl)-2-(phenylsulfonyl)acrylonitrile, also known as CES, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a promising candidate for a variety of research studies.
Mechanism of Action
The mechanism of action of 3-(6-chloro-1,3-benzodioxol-5-yl)-2-(phenylsulfonyl)acrylonitrile is not fully understood. However, studies have suggested that this compound may act through multiple pathways, including the inhibition of certain enzymes and the modulation of cellular signaling pathways. This compound has been found to inhibit the activity of certain kinases, which are involved in cell signaling and proliferation. Additionally, this compound has been found to modulate the activity of certain transcription factors, which play a role in gene expression.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of certain viruses. Additionally, this compound has been found to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases. However, the exact mechanisms underlying these effects are not fully understood.
Advantages and Limitations for Lab Experiments
3-(6-chloro-1,3-benzodioxol-5-yl)-2-(phenylsulfonyl)acrylonitrile has several advantages for lab experiments. This compound is readily available and has been well-characterized, making it easy to use in research studies. Additionally, this compound has been found to have a range of biological activities, making it a promising candidate for a variety of research studies. However, there are also some limitations to the use of this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 3-(6-chloro-1,3-benzodioxol-5-yl)-2-(phenylsulfonyl)acrylonitrile. One area of interest is the development of new synthetic methods for this compound, which could improve its availability and reduce the cost of research studies. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, studies are needed to determine the safety and toxicity of this compound, which will be important for its eventual clinical use.
Synthesis Methods
The synthesis of 3-(6-chloro-1,3-benzodioxol-5-yl)-2-(phenylsulfonyl)acrylonitrile involves the reaction of 3-(6-chloro-1,3-benzodioxol-5-yl)acrylonitrile with phenylsulfonyl chloride in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound. The synthesis method of this compound has been well-established, and this compound is readily available for research purposes.
Scientific Research Applications
3-(6-chloro-1,3-benzodioxol-5-yl)-2-(phenylsulfonyl)acrylonitrile has been extensively studied for its potential applications in scientific research. This compound has been found to have a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Studies have shown that this compound can inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of certain viruses. Additionally, this compound has been found to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.
Properties
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-(6-chloro-1,3-benzodioxol-5-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO4S/c17-14-8-16-15(21-10-22-16)7-11(14)6-13(9-18)23(19,20)12-4-2-1-3-5-12/h1-8H,10H2/b13-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIBTSBKMGYISC-AWNIVKPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C(C#N)S(=O)(=O)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C(\C#N)/S(=O)(=O)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-[(2-ethoxy-3-methoxybenzyl)amino]benzoate](/img/structure/B5700440.png)
![3-(2-furyl)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B5700458.png)

![methyl 2-{[(2,4-dichlorophenyl)amino]carbonothioyl}hydrazinecarboxylate](/img/structure/B5700467.png)


![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-3-methylbenzenecarboximidamide](/img/structure/B5700486.png)
![2-(2-phenylhydrazino)benzo[cd]indole](/img/structure/B5700493.png)
![N-(4-methoxyphenyl)-6-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5700499.png)
![ethyl 2-amino-1-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5700500.png)

